Methyl 1-tosyl-1H-pyrrole-3-carboxylate

Lipophilicity Stability Protecting Group

Sourcing Methyl 1-tosyl-1H-pyrrole-3-carboxylate ensures access to a pyrrole core stabilized by N-tosyl protection and a C-3 methyl ester. Unlike its unprotected analog (CAS 2703-17-5), this prevents N-H side reactions, enabling reliable directed ortho-metalation for regioselective synthesis of 2,3,4-trisubstituted pyrroles. It is essential for complex heterocycle assembly where late-stage tosyl deprotection is required.

Molecular Formula C13H13NO4S
Molecular Weight 279.31 g/mol
CAS No. 212071-00-6
Cat. No. B1355182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-tosyl-1H-pyrrole-3-carboxylate
CAS212071-00-6
Molecular FormulaC13H13NO4S
Molecular Weight279.31 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)OC
InChIInChI=1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3
InChIKeyDFOVPGKRRVEJGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 1-tosyl-1H-pyrrole-3-carboxylate (CAS 212071-00-6): A Stable and Versatile N-Protected Pyrrole Scaffold


Methyl 1-tosyl-1H-pyrrole-3-carboxylate (CAS 212071-00-6, C13H13NO4S, MW 279.31) is a key synthetic intermediate featuring a pyrrole core protected at the nitrogen with a p-toluenesulfonyl (tosyl) group and bearing a methyl ester at the 3-position [1]. This N-protection strategy is critical for modulating the reactivity and stability of the pyrrole ring, enabling its use as a robust building block in the synthesis of more complex heterocyclic frameworks for pharmaceutical and materials science applications [2].

Why Unprotected or Differently Protected Pyrrole Analogs Are Not Direct Replacements for Methyl 1-tosyl-1H-pyrrole-3-carboxylate


The specific combination of the N-tosyl protecting group and the C-3 methyl ester in Methyl 1-tosyl-1H-pyrrole-3-carboxylate imparts a unique set of physicochemical and reactivity properties. Direct substitution with an N-unsubstituted pyrrole (Methyl 1H-pyrrole-3-carboxylate, CAS 2703-17-5) fails to prevent unwanted N-H side reactions, such as polymerization or deprotonation under basic conditions, leading to significantly reduced synthetic utility [1]. Similarly, replacing the methyl ester with a free carboxylic acid (1-Tosyl-1H-pyrrole-3-carboxylic acid, CAS 106058-86-0) drastically alters lipophilicity and solubility [2], while substituting the tosyl group with other N-protecting groups changes the reduction potential and, consequently, the conditions for selective deprotection [3]. These differences mandate specific procurement and preclude simple one-to-one substitution.

Quantitative Differentiation of Methyl 1-tosyl-1H-pyrrole-3-carboxylate: Key Selection Metrics for Procurement


Enhanced Lipophilicity and Stability via N-Tosylation

The N-tosyl group in Methyl 1-tosyl-1H-pyrrole-3-carboxylate significantly increases lipophilicity and confers a distinct reduction potential compared to its N-unsubstituted analog. The calculated partition coefficient (XLogP3-AA) is 2.1 [1], representing a substantial increase in hydrophobicity over the unprotected parent compound. This modification also dramatically enhances stability; N-tosyl pyrroles are well-established in the literature as stable entities that prevent polymerization, a common issue with unprotected pyrroles [2].

Lipophilicity Stability Protecting Group

Absence of Hydrogen Bond Donors for Controlled Reactivity

A key differentiator is the compound's lack of hydrogen bond donors. Methyl 1-tosyl-1H-pyrrole-3-carboxylate has a computed Hydrogen Bond Donor Count of 0 [1]. In contrast, its N-unsubstituted analog (Methyl 1H-pyrrole-3-carboxylate, CAS 2703-17-5) and carboxylic acid analog (1-Tosyl-1H-pyrrole-3-carboxylic acid, CAS 106058-86-0) both possess hydrogen bond donor sites (the N-H and O-H, respectively).

Reactivity Solubility Hydrogen Bonding

High Yield in a Key Synthetic Transformation Demonstrates Process Viability

The synthetic utility of a closely related N-tosyl pyrrole derivative is demonstrated by its reduction to the corresponding alcohol. In a procedure detailed in US Patent US08378058B2, the reduction of an N-tosyl pyrrole-3-carboxylate scaffold using LiBH4 in THF at 60°C proceeded with a high isolated yield of 90% [1]. This indicates that the N-tosyl and ester functional groups are stable and compatible with standard hydride reducing conditions, facilitating further downstream functionalization.

Synthesis Process Chemistry Yield

Primary Research and Industrial Application Scenarios for Methyl 1-tosyl-1H-pyrrole-3-carboxylate


Synthesis of 3,4-Disubstituted Pyrroles via Directed Ortho-Metalation

The combination of the N-tosyl protecting group and the C-3 ester makes this compound an ideal substrate for directed ortho-metalation (DoM) at the C-2 position of the pyrrole ring. The ester and sulfonamide functionalities work synergistically to direct lithiation, enabling regioselective introduction of electrophiles to generate 2,3,4-trisubstituted pyrroles. The increased stability and lack of an acidic N-H proton are critical for this demanding reaction [1].

Development of Materials and Electronic Components

The enhanced stability and electron-deficient nature of the N-tosyl pyrrole core are valuable for materials chemistry. Its demonstrated utility as a precursor in the synthesis of annelated tetrathiafulvalenes (TTFs) highlights its role in creating advanced organic electronic materials [1]. The tosyl group serves a triple role, activating the nitrogen during ring closure, acting as an excellent protecting group, and stabilizing the final heterocyclic product.

Pharmaceutical Intermediate Requiring Late-Stage Deprotection

As a protected pyrrole building block, Methyl 1-tosyl-1H-pyrrole-3-carboxylate is a strategic choice for medicinal chemists planning a synthetic route that requires late-stage deprotection. The cyclic voltammetry data for N-tosyl heterocycles provides a defined electrochemical window for selective reductive cleavage [1]. This allows for the tosyl group to be removed under conditions orthogonal to other protecting groups (e.g., benzyl esters) that would be cleaved by hydrogenolysis, thereby enabling complex molecule synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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